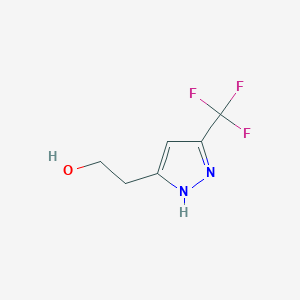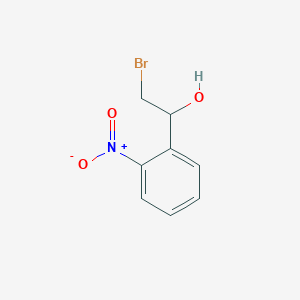
Ethyl3-(methylamino)butanoatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(methylamino)butanoate hydrochloride is a chemical compound with the molecular formula C8H17NO2.HCl and a molecular weight of 195.69 g/mol . This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Métodos De Preparación
The synthesis of ethyl 3-(methylamino)butanoate hydrochloride typically involves the reaction of ethyl 3-methyl-3-(methylamino)butanoate with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the product . Industrial production methods may involve bulk manufacturing processes that ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Ethyl 3-(methylamino)butanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 3-(methylamino)butanoate hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in biochemical studies to understand the interactions between different molecules.
Medicine: It is used in the development of pharmaceutical drugs and as a reference standard in drug testing.
Industry: It is used in the production of various chemicals and as a reagent in industrial processes.
Mecanismo De Acción
The mechanism of action of ethyl 3-(methylamino)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. The exact mechanism depends on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Ethyl 3-(methylamino)butanoate hydrochloride can be compared with other similar compounds, such as:
Ethyl 3-methyl-3-(methylamino)butanoate: This compound is similar in structure but lacks the hydrochloride group.
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: This compound has a more complex structure and different applications.
The uniqueness of ethyl 3-(methylamino)butanoate hydrochloride lies in its specific chemical properties and the presence of the hydrochloride group, which can influence its reactivity and solubility.
Propiedades
Número CAS |
2792217-03-7 |
|---|---|
Fórmula molecular |
C7H16ClNO2 |
Peso molecular |
181.66 g/mol |
Nombre IUPAC |
ethyl 3-(methylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-10-7(9)5-6(2)8-3;/h6,8H,4-5H2,1-3H3;1H |
Clave InChI |
QDYKWGBSIDNLLS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(9H-fluoren-9-yl)methylN-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamatehydrochloride,trans](/img/structure/B13592163.png)
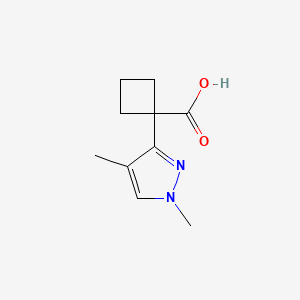

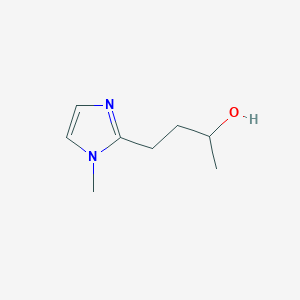
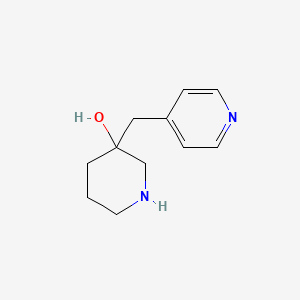
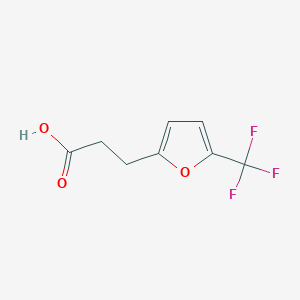


![7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylicacid](/img/structure/B13592195.png)


